molecular formula C14H20O2 B14855207 5-(Cyclohexyloxy)-2-ethylphenol

5-(Cyclohexyloxy)-2-ethylphenol

Cat. No.: B14855207
M. Wt: 220.31 g/mol
InChI Key: PAEVNCVAVFUTEM-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group at the 5-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-2-ethylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, cyclohexanol, and ethyl bromide.

    Etherification: Cyclohexanol is reacted with phenol in the presence of an acid catalyst to form cyclohexyloxyphenol.

    Alkylation: The cyclohexyloxyphenol is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-2-ethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxyethylbenzene.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Cyclohexyloxyethylbenzene

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

5-(Cyclohexyloxy)-2-ethylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-ethylphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate pathways related to antioxidant defense and cellular signaling, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexyloxy)-2-ethylphenol
  • 5-(Cyclohexyloxy)-3-ethylphenol
  • 5-(Cyclohexyloxy)-2-methylphenol

Uniqueness

5-(Cyclohexyloxy)-2-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-cyclohexyloxy-2-ethylphenol

InChI

InChI=1S/C14H20O2/c1-2-11-8-9-13(10-14(11)15)16-12-6-4-3-5-7-12/h8-10,12,15H,2-7H2,1H3

InChI Key

PAEVNCVAVFUTEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

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